Application: “tert-Butyl (7-bromoheptyl)carbamate” is used in the synthesis of various organic compounds.
Method of Application: One of the methods involves its use in palladium-catalyzed synthesis of N-Boc-protected anilines.
Results or Outcomes: The outcomes of these reactions are N-Boc-protected anilines and tetrasubstituted pyrroles, which are important intermediates in organic synthesis.
tert-Butyl (7-bromoheptyl)carbamate is a chemical compound with the molecular formula C₁₂H₂₄BrNO₂ and a CAS number of 142356-34-1. It is classified as a carbamate, which is a functional group characterized by the presence of a carbonyl (C=O) bonded to a nitrogen atom (N). This compound appears as a solid and is typically stored at room temperature, although it can be kept in cooler conditions for better stability. Its structure includes a tert-butyl group, which contributes to its hydrophobic characteristics, and a bromoheptyl chain that enhances its reactivity and potential biological activity .
There is no known specific biological function for tert-Butyl (7-bromoheptyl)carbamate.
These reactions are crucial for synthesizing more complex molecules and exploring its potential applications in organic chemistry .
The synthesis of tert-Butyl (7-bromoheptyl)carbamate can be achieved through several methods:
These methods highlight its synthetic versatility and potential for modification .
tert-Butyl (7-bromoheptyl)carbamate has several applications:
The compound's versatility suggests potential in various industrial sectors, particularly in food chemistry and pharmaceuticals .
Several compounds share structural similarities with tert-Butyl (7-bromoheptyl)carbamate. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
n-Octyl carbamate | C₉H₁₉NO₂ | Longer alkyl chain; used in surfactants |
Ethyl (7-bromoheptyl)carbamate | C₁₁H₂₃BrNO₂ | Shorter alkyl chain; different solubility properties |
tert-Butyl (n-heptyl)carbamate | C₁₂H₂₄NO₂ | Lacks bromine; less reactive than the bromo variant |
Each of these compounds exhibits distinct properties that influence their reactivity, solubility, and biological activity. The presence of the bromine atom in tert-Butyl (7-bromoheptyl)carbamate enhances its reactivity compared to non-brominated analogs, making it unique among similar compounds .